molecular formula C17H14N2O3 B232380 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione

4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione

Cat. No.: B232380
M. Wt: 294.3 g/mol
InChI Key: GMLJYKUNBXBIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione is a complex organic compound that belongs to the class of isochromeno-pyridazinones This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl ring, and a tetrahydroisochromeno-pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a phenyl-substituted chromene with a hydrazine derivative can lead to the formation of the desired pyridazinone ring system. The reaction conditions often involve the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of method depends on the desired yield and purity. Catalysts such as Lewis acids or bases may be employed to enhance the reaction efficiency. Additionally, purification techniques like recrystallization or chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione exerts its effects is often related to its ability to interact with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 3-Hydroxy-6H-benzo[c]chromen-6-one
  • 7,8,9,10-tetrahydro-6H-azepino[1,2-a]indoles

Uniqueness: Compared to these similar compounds, 4-phenyl-7,8,9,10-tetrahydro-1H-isochromeno[3,4-d]pyridazine-1,6(2H)-dione stands out due to its unique combination of functional groups and ring systems

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.3 g/mol

IUPAC Name

4-phenyl-7,8,9,10-tetrahydro-2H-isochromeno[3,4-d]pyridazine-1,6-dione

InChI

InChI=1S/C17H14N2O3/c20-16-13-11-8-4-5-9-12(11)17(21)22-15(13)14(18-19-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,19,20)

InChI Key

GMLJYKUNBXBIFS-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(C(=NNC3=O)C4=CC=CC=C4)OC2=O

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=NNC3=O)C4=CC=CC=C4)OC2=O

Origin of Product

United States

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